5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine
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Overview
Description
5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine typically involves the reaction of 5-fluoro-2-methoxybenzyl bromide with thiazole-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the thiazole-2-ylamine group.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced derivatives of the thiazole ring.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methoxy-benzyl)-piperidine
- 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride
Uniqueness
5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds with piperidine rings. This uniqueness makes it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H11FN2OS |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-[(5-fluoro-2-methoxyphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11FN2OS/c1-15-10-3-2-8(12)4-7(10)5-9-6-14-11(13)16-9/h2-4,6H,5H2,1H3,(H2,13,14) |
InChI Key |
CDTMYKKXCMPPPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC2=CN=C(S2)N |
Origin of Product |
United States |
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